molecular formula C19H20O10 B12304155 Vernomycin B

Vernomycin B

Cat. No.: B12304155
M. Wt: 408.4 g/mol
InChI Key: SJRACCTZSAUMGO-UHFFFAOYSA-N
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Description

Vernomycin B is a steroidal saponin isolated from Vernonia amygdalina, a plant with documented medicinal properties. Structurally, it features a glucose moiety linked to the C-3 position of its steroidal backbone, confirmed via heteronuclear single quantum correlation (HSQC) and heteronuclear multiple bond correlation (HMBC) spectroscopy . Acid hydrolysis and chromatographic comparisons identified the sugar unit as D-glucose . While its precise biological activities require further elucidation, steroidal saponins like this compound are typically associated with antimicrobial, anti-inflammatory, or cytotoxic effects.

Properties

IUPAC Name

4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRACCTZSAUMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864750
Record name (4-Methoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-7-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vernomycin B involves the fermentation of Streptomyces loidensis. The bacterium is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions, such as temperature, pH, and nutrient concentration, are optimized to maximize yield. After fermentation, the compound is extracted and purified using industrial-scale chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Vernomycin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antimicrobial properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different antimicrobial activities and pharmacokinetic properties .

Scientific Research Applications

Vernomycin B has a wide range of scientific research applications, including:

Mechanism of Action

Vernomycin B exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall. This action weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets of this compound include enzymes involved in peptidoglycan synthesis, such as transpeptidases and transglycosylases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Core Structure Key Functional Groups Primary Source
This compound Likely C₃₀H₅₀O₈* Steroidal saponin C-3 glucose moiety Vernonia amygdalina
Vernomycin D Not specified Steroidal saponin Variable glycosylation Vernonia amygdalina
Frenolicin B C₁₈H₁₆O₆ Polyketide Aromatic ketones Microbial fermentation
Hygromycin B C₃₃H₃₆ClKN₄O₄S₂ Aminoglycoside Trisaccharide, cyclohexene Streptomyces spp.

*Hypothetical formula based on steroidal saponin conventions.

Antimicrobial Properties

  • Frenolicin B: Exhibits antifungal activity by targeting ergosterol biosynthesis or electron transport chains .
  • Hygromycin B : Selectively inhibits prokaryotic and eukaryotic translation, widely used in cell culture selection .

Q & A

Q. What are the established synthetic pathways for Vernomycin B, and how can researchers optimize yield and purity in laboratory settings?

Q. How should researchers design a robust literature review to contextualize this compound’s bioactivity?

Apply the PICO framework :

  • Population : Gram-positive bacterial strains.
  • Intervention : this compound at varying concentrations.
  • Comparison : Vancomycin or other glycopeptide antibiotics.
  • Outcome : Minimum inhibitory concentration (MIC) values. Use databases like PubMed and SciFinder with keywords: "this compound," "polyketide antibiotic," "mechanism of action" .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Meta-analysis : Aggregate data from ≥10 independent studies and perform subgroup analysis by strain type (e.g., Enterococcus faecalis vs. Streptococcus pneumoniae) .
  • Experimental replication : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to reduce inter-lab variability .
  • Statistical rigor : Report 95% confidence intervals and use ANOVA to identify confounding variables (e.g., solvent used for compound solubilization) .

Q. What strategies are effective for studying this compound’s structure-activity relationship (SAR) to guide derivative design?

  • Computational modeling : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., D-Ala-D-Ala motif in peptidoglycan) .
  • Semi-synthetic modification : Introduce functional groups (e.g., hydroxyl, methyl) at C-12 and C-14 positions and assess MIC shifts .
  • Crystallography : Resolve X-ray structures of this compound bound to ribosomes (PDB deposition recommended) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in murine models .
  • Resistance induction : Serial passage assays to evaluate propensity for resistance development over 30 generations .
  • Host-microbe interaction models : Use Galleria mellonella larvae to assess survival rates and immune response modulation .

Q. What criteria should guide the selection of analytical techniques for this compound quantification in complex matrices?

  • Sensitivity : LC-MS/MS (LOQ: 0.1 ng/mL) for serum samples.
  • Specificity : NMR (¹H, 13C^{13}\text{C}) to distinguish isomers in fermentation broths .
  • Throughput : MALDI-TOF for high-throughput screening of synthetic analogs .

Methodological Best Practices

  • Data reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
  • Ethical compliance : Obtain biosafety approval for antibiotic resistance studies (NIH Guidelines Section III-A) .
  • Reproducibility : Deposit raw data in repositories like Zenodo and provide stepwise protocols in Supplementary Information .

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